molecular formula C9H8BrNO2 B13893106 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one

6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one

Katalognummer: B13893106
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: DFCXZQWILQHPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the precursor molecule.

    Amination: Introduction of an amino group through nucleophilic substitution.

    Cyclization: Formation of the isobenzofuran ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

    Coupling Reactions: Formation of larger molecules through the coupling of two or more smaller molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

    Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering the target’s function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one: Unique due to its specific functional groups and ring structure.

    5-Bromo-4-methylisobenzofuran-1(3H)-one: Lacks the amino group.

    6-Amino-4-methylisobenzofuran-1(3H)-one: Lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both amino and bromine functional groups, which can influence its reactivity and potential applications. The combination of these groups with the isobenzofuran ring structure may offer distinct chemical properties and biological activities compared to similar compounds.

Eigenschaften

Molekularformel

C9H8BrNO2

Molekulargewicht

242.07 g/mol

IUPAC-Name

6-amino-5-bromo-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8BrNO2/c1-4-6-3-13-9(12)5(6)2-7(11)8(4)10/h2H,3,11H2,1H3

InChI-Schlüssel

DFCXZQWILQHPKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2COC(=O)C2=CC(=C1Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.